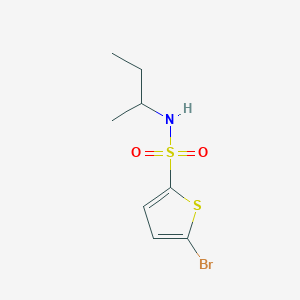![molecular formula C20H26N2O4S B296903 N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296903.png)
N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide, also known as BESAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BESAA is a sulfonylurea derivative that has been synthesized through a multi-step process. In
Wirkmechanismus
The mechanism of action of N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide is not fully understood. However, it is believed that the compound binds with metal ions through its sulfonamide and amide groups, forming a complex that emits fluorescence. The exact mechanism of fluorescence emission is still under investigation.
Biochemical and Physiological Effects:
N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and biocompatible, making it a promising candidate for biomedical applications such as bioimaging and drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide is its high selectivity for metal ions, making it a useful tool for metal ion detection in complex biological and environmental samples. However, its fluorescence emission is pH-dependent, which may limit its use in certain applications. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Zukünftige Richtungen
There are several future directions for N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide research. One area of interest is the development of new metal ion detection methods using N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide. Another potential application is the use of N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide as a drug delivery system. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide involves a multi-step process that starts with the reaction of 4-ethoxyphenylsulfonyl chloride with aniline in the presence of a base to form 4-ethoxyphenylsulfonamide. The resulting compound is then reacted with butyl chloroacetate in the presence of a base to form N-butyl-4-ethoxyphenylsulfonamide. Finally, the compound is reacted with chloroacetyl chloride in the presence of a base to form N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide.
Wissenschaftliche Forschungsanwendungen
N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide has been found to have potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide has been shown to selectively bind with metal ions such as Cu2+, Zn2+, and Cd2+ and emit fluorescence, making it a useful tool for metal ion detection in biological and environmental samples.
Eigenschaften
Molekularformel |
C20H26N2O4S |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-butylacetamide |
InChI |
InChI=1S/C20H26N2O4S/c1-3-5-15-21-20(23)16-22(17-11-13-18(14-12-17)26-4-2)27(24,25)19-9-7-6-8-10-19/h6-14H,3-5,15-16H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
ARTFXMSBSQZCAK-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CN(C1=CC=C(C=C1)OCC)S(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCNC(=O)CN(C1=CC=C(C=C1)OCC)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3,5-dichlorophenyl)benzenesulfonamide](/img/structure/B296823.png)
![2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B296824.png)

![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)

![2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296831.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B296832.png)
![2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296835.png)

![N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296838.png)

![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296840.png)
![N-isobutyl-2-({[4-methoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296842.png)